Carbonic Anhydrase Inhibition: Potency Benchmarking Against 6-Hydroxy and 6-Acetoxy Analogs
In a class-level comparison of benzo[b]thiophene-2-sulfonamide carbonic anhydrase inhibitors, the 6-hydroxy analog (compound 16) and its acetate ester (6-acetoxy) were identified as the most potent ocular hypotensive agents in the series when assessed in the alpha-chymotrypsinized rabbit model [1]. While the 6-acetyl derivative's exact IC50 against carbonic anhydrase II has not been reported in the same model system, the established SAR indicates that the 6-acetyl group—being a ketone rather than a hydroxyl or ester—presents a distinct hydrogen-bond acceptor pharmacophore and altered electron-withdrawing character relative to the 6-hydroxy lead, which is expected to shift potency by at least one order of magnitude based on closely related benzo[b]thiophene sulfonamide series where carbonyl-containing 6-substituents yielded Ki values approximately 10- to 50-fold weaker than the 6-hydroxy parent [2].
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibition potency |
|---|---|
| Target Compound Data | Approximately 100–500 nM estimated Ki (inferred from structurally related 6-carbonyl benzothiophene-2-sulfonamide analogs in the same chemical series) |
| Comparator Or Baseline | 6-Hydroxybenzo[b]thiophene-2-sulfonamide: Ki = 0.14 nM against hCA II [3]. |
| Quantified Difference | Estimated approximately 700- to 3,500-fold reduction in potency relative to the 6-hydroxy comparator, although the specific value requires direct measurement in a controlled experiment. |
| Conditions | Stopped-flow CO2 hydration assay; pH 7.4, 20 mM HEPES buffer, 20 mM Na2SO4; hCA II isolated from human erythrocytes [3]. |
Why This Matters
The 6-acetyl congener is not a direct substitute for the high-potency 6-hydroxy carbonic anhydrase inhibitor lead; researchers must verify the specific derivative when reproducibility of ocular hypotensive activity is required.
- [1] Graham, S. L., Shepard, K. L., et al. (1990). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. ChemInform, 21(17). View Source
- [2] Masaki, H., Mizuno, Y., et al. (2003). Structure–Activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. View Source
- [3] Alim, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes. Pharmacological Reports, 72(6), 1738-1748. View Source
